molecular formula C23H19IN6O2 B12054326 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12054326
M. Wt: 538.3 g/mol
InChI Key: URXWMLUSDXCTMH-WGOQTCKBSA-N
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Description

The compound 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide features a benzamide core substituted with a 4-iodophenoxymethyl group and an (E)-configured ethylideneamino linkage to a tetrazol-1-ylphenyl moiety. The iodine atom enhances lipophilicity and may confer applications in radiopharmaceuticals or crystallography, while the tetrazole group contributes to hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C23H19IN6O2

Molecular Weight

538.3 g/mol

IUPAC Name

4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19IN6O2/c1-16(18-6-10-21(11-7-18)30-15-25-28-29-30)26-27-23(31)19-4-2-17(3-5-19)14-32-22-12-8-20(24)9-13-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

URXWMLUSDXCTMH-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps. One common approach is the reaction of 4-iodophenol with formaldehyde to form 4-iodophenoxymethyl alcohol. This intermediate is then reacted with 4-(tetrazol-1-yl)benzaldehyde under basic conditions to form the desired product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include iodophenoxy derivatives with higher oxidation states.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

  • Iodophenoxy group : Enhances lipophilicity and may improve biological activity.
  • Tetrazole moiety : Known for its role in enhancing pharmacological properties.
  • Benzamide backbone : Commonly associated with various biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has demonstrated that the tetrazole group can enhance the binding affinity to cancer cell receptors, promoting apoptosis in malignant cells. A notable study showed that similar compounds induced cell cycle arrest in prostate cancer cells by modulating androgen receptor pathways .

Antimicrobial Properties

The iodophenoxy component is known for its antimicrobial activity. Research indicates that compounds with similar structures exhibit effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Pharmacology

The pharmacological profile of this compound suggests several applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : The benzamide structure has been linked to neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's .

Material Science

In addition to biological applications, the compound's unique structural features make it suitable for use in material science:

  • Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials for drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various derivatives based on this compound and their evaluation against different cancer cell lines. The findings revealed that modifications at the tetrazole position significantly increased cytotoxicity against breast cancer cells, suggesting a promising direction for future drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted by Zhang et al. (2023) focused on the antimicrobial properties of iodophenoxy derivatives. The study reported that compounds similar to 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide demonstrated potent activity against multi-drug resistant bacteria, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is not fully understood. its structure suggests that it could interact with biological targets through multiple pathways:

    Molecular Targets: Potential targets include enzymes and receptors that recognize the tetrazole or benzamide moieties.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazolyl-Containing Benzamides

N-(4-{[(2E)-2-{1-[4-(1H-Tetrazol-1-yl)phenyl]ethylidene}hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide ()
  • Structural Similarities: Shares the tetrazol-1-ylphenyl group and (E)-ethylideneamino linkage.
  • Key Differences: Replaces the iodophenoxymethyl group with a thiophene carboxamide.
  • The absence of iodine limits applications in imaging or heavy-atom derivatization .
4-{[(2E)-4-Ethyl-2-[(4-isopropylphenyl)imino]-3-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]methyl}-N-(2H-tetrazol-5-yl)benzamide ()
  • Structural Similarities : Contains a tetrazolyl group and benzamide core.
  • Key Differences: Incorporates a benzimidazolyl ring and trifluoromethyl group instead of the iodophenoxymethyl moiety.
  • The absence of iodine reduces molecular weight (562.60 g/mol vs. ~550 g/mol for the target compound) .

Imidazole-Substituted Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
  • Structural Similarities : Benzamide core with a heterocyclic substituent (imidazole vs. tetrazole).
  • Key Differences : Imidazole has a higher pKa (~7) than tetrazole (~4.5), altering ionization state at physiological pH.
  • Implications: Imidazole’s basicity may enhance membrane permeability but reduce solubility in acidic environments.

Thiadiazole and Triazole Derivatives

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (, Compound 8a)
  • Structural Similarities : Benzamide core with a heterocyclic substituent (thiadiazole vs. tetrazole).
  • Key Differences : Thiadiazole’s larger ring size and sulfur atom may alter binding kinetics.
  • Implications: Thiadiazole derivatives are known for insecticidal and fungicidal activities, suggesting divergent biological targets compared to tetrazole-containing compounds .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Structural Similarities : Triazole-thione substituent.
  • Key Differences: Sulfonyl groups enhance polarity, contrasting with the iodophenoxy’s hydrophobicity.
  • Implications: Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to iodophenoxymethyl .

Schiff Base Derivatives

4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide ()
  • Structural Similarities: (E)-configured Schiff base (ethylideneamino/methylenehydrazino).
  • Key Differences : Pyrazole ring replaces tetrazole, and a methyl group substitutes iodine.
  • Implications :
    • Pyrazole’s smaller size may enhance binding to sterically constrained targets.
    • Methyl groups reduce molecular weight and halogen-related toxicity .

Comparative Data Table

Compound Class Example Compound Key Features Molecular Weight (g/mol) logP (Predicted) Notable Activities
Target Compound 4-[(4-Iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide Iodophenoxy, tetrazole, Schiff base ~550 ~4.5 Potential kinase inhibition
Tetrazolyl-Benzamide N-(4-{[(2E)-2-{1-[4-(1H-Tetrazol-1-yl)phenyl]ethylidene}hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide Thiophene, tetrazole ~420 ~3.2 Unreported
Imidazole-Benzamide N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, halogenated aryl ~315 ~2.8 Anticancer (cervical)
Thiadiazole-Benzamide N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole, acetylpyridine ~414 ~3.5 Insecticidal, fungicidal
Triazole-Thione 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Sulfonyl, triazole-thione ~480 ~2.0 Unreported

Biological Activity

The compound 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C23H19IN6O2\text{C}_{23}\text{H}_{19}\text{I}\text{N}_6\text{O}_2

Molecular Features

  • Iodophenoxy Group : The presence of the iodophenoxy group may enhance lipophilicity and influence receptor binding.
  • Tetrazole Ring : Tetrazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Benzamide Core : The benzamide structure is often associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide exhibit significant antimicrobial properties. For example, a study found that related benzamide derivatives displayed potent activity against various fungi, with inhibition rates exceeding 70% against Pyricularia oryzae and other pathogens .

Insecticidal Properties

The compound's structural analogs have demonstrated insecticidal activity. A preliminary bioassay indicated that certain derivatives showed lethal effects against pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in agricultural pest control .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For instance, compounds in the same class have shown IC50 values in the micromolar range against human cancer cell lines, indicating promising antitumor potential .

Toxicological Assessment

Toxicity assessments reveal that while some derivatives exhibit potent biological activity, they also present varying degrees of toxicity. For instance, a related compound demonstrated an LC50 of 14.01 mg/L in zebrafish toxicity tests, highlighting the need for careful evaluation during development .

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives based on the parent compound. For example, a series of benzamide derivatives were synthesized and evaluated for their biological activities. These studies employed various methods such as NMR spectroscopy and high-resolution mass spectrometry to confirm the structures of synthesized compounds .

Comparative Biological Activity Table

CompoundStructure VariationAntifungal Activity (%)Insecticidal Activity (%)
14h-77.870
14e4-t-Bu55.665
14k3-CH₃66.760
14n2-CH₃50.555

Note: The data in this table are derived from comparative studies on related compounds with similar structures.

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